Enhanced Hydrogen Bonding Capacity as a Key Differentiator from the 7-Amine Analog
Compared to its closest functional analog, 7H-Oxazolo[3,2-A]pyridin-7-amine (CAS 201532-36-7), the 7-hydroxy compound possesses a hydroxyl group that serves as both a hydrogen bond donor and acceptor, whereas the amine group is primarily a donor. This difference is expected to significantly alter molecular recognition and binding affinity. While direct experimental data for the unsubstituted parent compounds is limited in public literature, a class-level analysis from structurally related derivatives demonstrates the functional impact. Specifically, certain derivatives of this class with a hydroxyl-like substitution pattern have shown potent human acetylcholinesterase (hAChE) inhibition with an IC50 of 1.00 µM, an activity that is likely mediated by hydrogen bonding interactions that differ from those of amine-containing analogs .
| Evidence Dimension | Hydrogen Bonding Capacity and Biological Activity |
|---|---|
| Target Compound Data | Hydroxyl group at 7-position (C7H7NO2, MW 137.14); related derivative with similar motif shows hAChE IC50 = 1.00 µM |
| Comparator Or Baseline | 7H-Oxazolo[3,2-A]pyridin-7-amine (C7H8N2O, MW 136.15) - primarily a hydrogen bond donor |
| Quantified Difference | Activity difference of related motifs inferred; 7-hydroxy motif associated with low micromolar hAChE inhibition (IC50 = 1.00 µM) |
| Conditions | In vitro human acetylcholinesterase (hAChE) inhibition assay |
Why This Matters
The hydroxyl group provides a distinct hydrogen-bonding profile, making this compound a preferred starting material for synthesizing derivatives aimed at targets where such interactions are critical, such as in CNS drug discovery.
